molecular formula C15H22ClNO B8403232 2-(4-chlorophenyl)-N-heptylacetamide

2-(4-chlorophenyl)-N-heptylacetamide

Cat. No. B8403232
M. Wt: 267.79 g/mol
InChI Key: AUZILYZGBHWRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-heptylacetamide is a useful research compound. Its molecular formula is C15H22ClNO and its molecular weight is 267.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-heptylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-heptylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-chlorophenyl)-N-heptylacetamide

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-heptylacetamide

InChI

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-11-17-15(18)12-13-7-9-14(16)10-8-13/h7-10H,2-6,11-12H2,1H3,(H,17,18)

InChI Key

AUZILYZGBHWRED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heptan-1-amine (1 g, 8.679 mmol) was dissolved in dry THF under N2 and polymer supported N-benzyl-N,N-diisopropylamine (4.955 g, 26.038 mmol) was added. The mixture was stirred for 30 min and cooled to 0° C. and (4-chlorophenyl)acetyl chloride (1.969 g, 10.415 mmol) was added. The solution was stirred overnight at room temperature. The excess of (4-chlorophenyl)acetyl chloride was removed by filtering the mixture through an NH2 cartridge. The solvent was removed by evaporation. The crude was purified by preparative HPLC (started with isocratic acetonitrile/buffer 60/40 and then the acetonitrile concentration was increased to 100%, the buffer was a mixture of acetonitrile/water 10/90 and ammonium acetate (0.1 M, column KR-100-7-C8, 50 mm×250 mm, flow 40 ml/min). The product containing fractions were pooled and the acetonitrile was removed by evaporation. EtOAc (10 ml) was added and the organic phase was washed with two portions of brine and dried (MgSO4) and the solvent was removed by evaporation to give 1.045 g of 2-(4-chlorophenyl)-N-heptylacetamide (yield 45.0%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.955 g
Type
reactant
Reaction Step Two
Quantity
1.969 g
Type
reactant
Reaction Step Three

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